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Compound of Interest

Compound Name: 3-Formylfuran-2-boronic acid

Cat. No.: B112398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
Formylfuran-2-boronic acid, a valuable building block in medicinal chemistry and materials

science. Due to the limited availability of experimentally derived spectra in public databases,

this document presents a detailed analysis based on predicted spectroscopic data, supported

by established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry.

General experimental protocols for the spectroscopic analysis of boronic acids are also

included to guide researchers in their laboratory work.

Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Formylfuran-2-boronic
acid. These predictions are derived from analogous structures and established spectroscopic

principles.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~9.8 - 10.0 s -
Aldehyde proton (-

CHO)

~8.5 - 8.8 br s -
Boronic acid protons

(-B(OH)₂)

~7.9 - 8.1 d ~1.5 - 2.0 Furan H5

~6.7 - 6.9 d ~1.5 - 2.0 Furan H4

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~185 - 190 Aldehyde carbonyl carbon (C=O)

~155 - 160 Furan C5

~145 - 150 Furan C2 (carbon bearing the boronic acid)

~125 - 130 Furan C3 (carbon bearing the formyl group)

~115 - 120 Furan C4

Table 3: Predicted Infrared (IR) Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Strong, Broad
O-H stretch (hydrogen-

bonded) of B(OH)₂

3150 - 3100 Weak C-H stretch (furan ring)

2850 - 2750 Weak C-H stretch (aldehyde)

1700 - 1680 Strong C=O stretch (aldehyde)

1600 - 1550 Medium C=C stretch (furan ring)

1380 - 1320 Strong B-O stretch

1200 - 1150 Medium C-O-C stretch (furan ring)

~880 Medium
Out-of-plane C-H bend (furan

ring)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Proposed Fragment

140 [M]⁺ (Molecular ion)

122 [M - H₂O]⁺

111 [M - CHO]⁺

95 [M - B(OH)₂]⁺

67 [C₄H₃O]⁺

Experimental Protocols
The following are general protocols for obtaining spectroscopic data for boronic acids, which

can be adapted for 3-Formylfuran-2-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred for boronic

acids due to their polarity and the potential for exchange of the acidic B(OH)₂ protons with

water.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a

frequency of 400 MHz or higher. Key parameters to set include an appropriate spectral

width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of

1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A larger

number of scans will be necessary compared to ¹H NMR due to the lower natural abundance

of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

often the most convenient. Place a small amount of the solid sample directly on the ATR

crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample

with dry potassium bromide and pressing it into a thin disk.

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Collect a

background spectrum of the empty ATR crystal or the pure KBr pellet before acquiring the

sample spectrum.

Data Processing: The final spectrum is typically presented as transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as

methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like

boronic acids and can be run in either positive or negative ion mode. Electron ionization (EI)

can also be used and will often result in more extensive fragmentation, providing greater

structural information.
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Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio

(m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be

used to determine the exact mass and elemental composition of the molecular ion and its

fragments.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound such as 3-Formylfuran-2-boronic acid.
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Workflow for Spectroscopic Analysis of 3-Formylfuran-2-boronic acid
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Mass Spectrometry (MS)
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Structure Elucidation
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Final Spectroscopic Report

Click to download full resolution via product page

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Formylfuran-2-boronic acid: A
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[https://www.benchchem.com/product/b112398#spectroscopic-data-for-3-formylfuran-2-
boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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